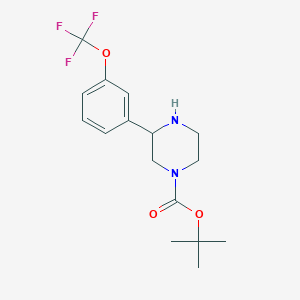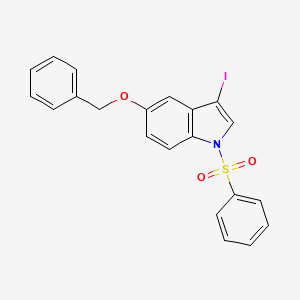
5-benzyloxy-1-benzenesulfonyl-3-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole is a complex organic compound that features a benzenesulfonyl group, a benzyloxy group, and an iodine atom attached to an indole core
Vorbereitungsmethoden
The synthesis of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the indole using benzenesulfonyl chloride in the presence of a base.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Iodination: The final step involves the iodination of the indole ring, which can be carried out using iodine or other iodinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions or enzyme activity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl and benzyloxy groups can enhance binding affinity and specificity, while the iodine atom may participate in halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole include:
1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole: This compound differs in the position of the benzyloxy group, which can affect its reactivity and binding properties.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-bromo-1H-indole: The bromine atom in place of iodine can lead to different reactivity and interaction profiles.
1-(Benzenesulfonyl)-5-(benzyloxy)-3-chloro-1H-indole: Similar to the bromo analog, the chlorine atom can influence the compound’s chemical behavior.
The uniqueness of 1-(benzenesulfonyl)-5-(benzyloxy)-3-iodo-1H-indole lies in the combination of its functional groups and the presence of iodine, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H16INO3S |
|---|---|
Molekulargewicht |
489.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-iodo-5-phenylmethoxyindole |
InChI |
InChI=1S/C21H16INO3S/c22-20-14-23(27(24,25)18-9-5-2-6-10-18)21-12-11-17(13-19(20)21)26-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI-Schlüssel |
GIVKODZVGGDMCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3I)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
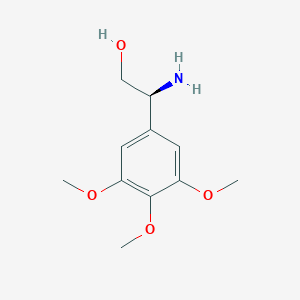
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
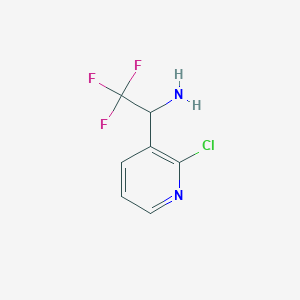
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)


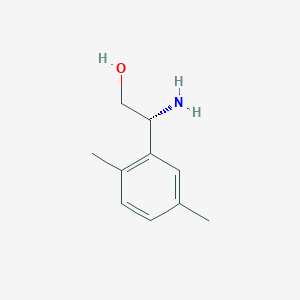
![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
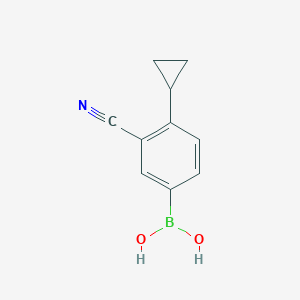
![4-[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carbonyl]-1-pentan-2-ylpyrrolidin-2-one;hydrochloride](/img/structure/B13555518.png)

